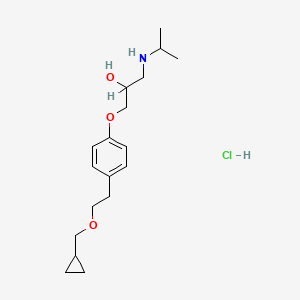
6-Methyl-2,2-dioxooxathiazin-4-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is known for its high sweetness intensity, approximately 200 times sweeter than sucrose, and its stability under heat and acidic conditions . This compound is commonly used in various food and beverage products as a sugar substitute.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,2-dioxooxathiazin-4-olate involves the reaction of acetoacetic acid with amidosulfonic acid, followed by cyclization and neutralization with potassium hydroxide . The reaction conditions typically involve controlled temperatures and pH levels to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is then crystallized and dried to obtain the desired form of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-2,2-dioxooxathiazin-4-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the structure of the compound, affecting its sweetness and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired outcome, with temperature, pH, and reaction time being critical factors .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce different sulfonic acid derivatives, while reduction can lead to the formation of various reduced forms of the compound .
Applications De Recherche Scientifique
6-Methyl-2,2-dioxooxathiazin-4-olate has numerous applications in scientific research, including:
Chemistry: It is used as a model compound in studies of sweetener chemistry and stability.
Biology: Research on its effects on metabolic pathways and its interaction with biological molecules.
Medicine: Investigations into its potential health effects and safety as a food additive.
Industry: Its use in the development of new sweeteners and food products.
Mécanisme D'action
The mechanism of action of 6-Methyl-2,2-dioxooxathiazin-4-olate involves its interaction with taste receptors on the tongue. The compound binds to sweet taste receptors, triggering a signal transduction pathway that results in the perception of sweetness. The molecular targets include specific G-protein-coupled receptors involved in taste perception .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aspartame: Another artificial sweetener, known for its high sweetness and use in various food products.
Saccharin: An older artificial sweetener with a distinct aftertaste.
Sucralose: A chlorinated derivative of sucrose, known for its high sweetness and stability.
Uniqueness
6-Methyl-2,2-dioxooxathiazin-4-olate is unique due to its high stability under heat and acidic conditions, making it suitable for a wide range of applications. Unlike some other sweeteners, it does not break down during cooking or storage, maintaining its sweetness and effectiveness .
Propriétés
Formule moléculaire |
C4H4NO4S- |
|---|---|
Poids moléculaire |
162.15 g/mol |
Nom IUPAC |
6-methyl-2,2-dioxooxathiazin-4-olate |
InChI |
InChI=1S/C4H5NO4S/c1-3-2-4(6)5-10(7,8)9-3/h2H,1H3,(H,5,6)/p-1 |
Clé InChI |
YGCFIWIQZPHFLU-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=NS(=O)(=O)O1)[O-] |
Description physique |
Odourless, white, crystalline powder. Approximately 200 times as sweet as sucrose |
Solubilité |
Very soluble in water, very slightly soluble in ethanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


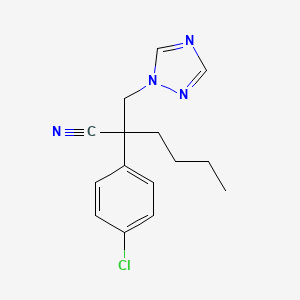
![CASANTHRANOL [cascaroside A shown]](/img/structure/B10753119.png)
![(10R)-1-hydroxy-3-(hydroxymethyl)-8,10-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-10H-anthracen-9-one](/img/structure/B10753131.png)

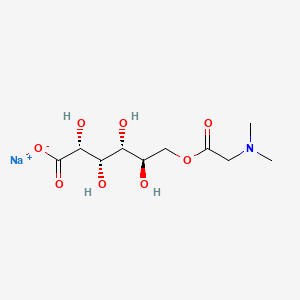
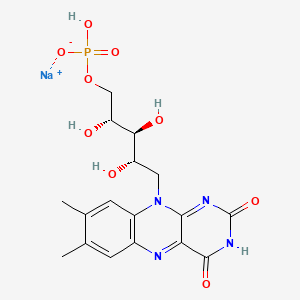




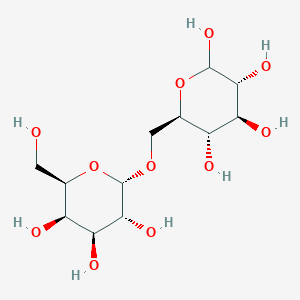

![(1R)-22-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid](/img/structure/B10753224.png)
